3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate
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Overview
Description
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate is a chemical compound with the molecular formula C22H29NO5 and a molecular weight of 387.46936 . It is known for its unique structure, which combines a valeroyl group, a piperidyl group, and a fumarate moiety. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate involves several steps. One common method includes the esterification of 3-methyl-2-phenylvaleric acid with 1-methyl-4-piperidinol in the presence of a suitable catalyst. The resulting ester is then reacted with fumaric acid to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent fumarate formation under controlled conditions. The reaction temperatures and catalysts used are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and piperidyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinyl 3-methyl-2-phenylvalerate: Similar structure but lacks the fumarate moiety.
Dimethyl fumarate: Shares the fumarate group but differs in the rest of the structure.
3-Methyl-2-phenylvaleric acid: Precursor in the synthesis of the target compound.
Uniqueness
3-Methyl-2-phenylvaleroyl 1-methyl-4-piperidyl fumarate is unique due to its combination of a valeroyl group, a piperidyl group, and a fumarate moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
635-32-5 |
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Molecular Formula |
C22H29NO5 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-O-(3-methyl-2-phenylpentanoyl) 1-O-(1-methylpiperidin-4-yl) (E)-but-2-enedioate |
InChI |
InChI=1S/C22H29NO5/c1-4-16(2)21(17-8-6-5-7-9-17)22(26)28-20(25)11-10-19(24)27-18-12-14-23(3)15-13-18/h5-11,16,18,21H,4,12-15H2,1-3H3/b11-10+ |
InChI Key |
NSUBNYZSJGLUCC-ZHACJKMWSA-N |
Isomeric SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OC(=O)/C=C/C(=O)OC2CCN(CC2)C |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OC(=O)C=CC(=O)OC2CCN(CC2)C |
Origin of Product |
United States |
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